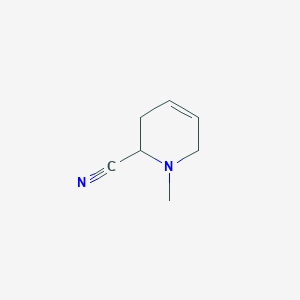
1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is an organic compound with the molecular formula C7H10N2. It is a derivative of tetrahydropyridine and contains a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydropyridine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted tetrahydropyridine derivatives with various functional groups.
科学的研究の応用
1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the nitrile group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a phenyl group, which significantly alters its properties and applications.
Uniqueness: 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
122.17 g/mol |
IUPAC名 |
1-methyl-3,6-dihydro-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-5-3-2-4-7(9)6-8/h2-3,7H,4-5H2,1H3 |
InChIキー |
XRNVFBWUWNIMST-UHFFFAOYSA-N |
正規SMILES |
CN1CC=CCC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

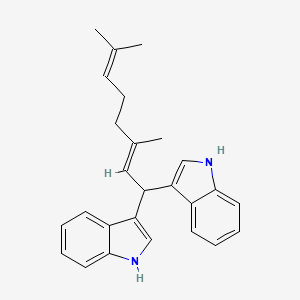
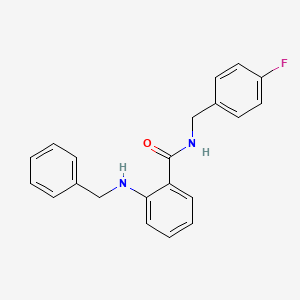
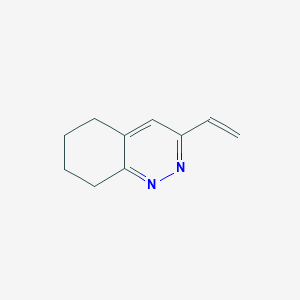

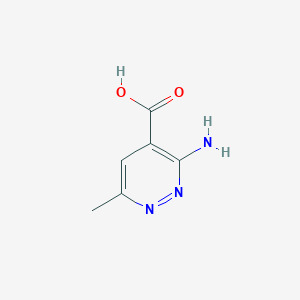

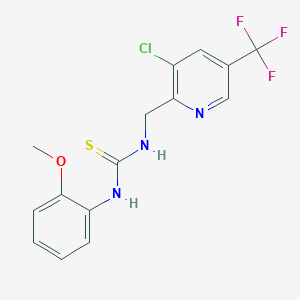
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
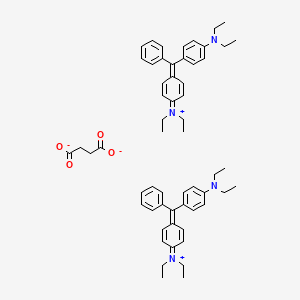
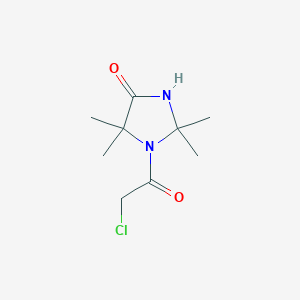

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
